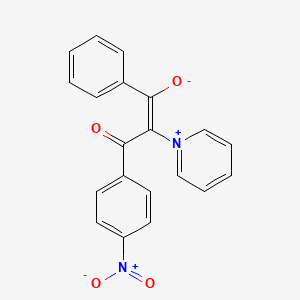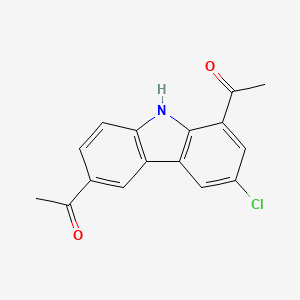
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate is a complex organic compound that features a nitrophenyl group, a pyridinium moiety, and a propen-1-olate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate typically involves the reaction of pyridinium salts with nitrophenyl derivatives. One common method involves the use of piperidine as both a base and a nucleophile. In this reaction, pyridinium bromide is dissolved in acetonitrile, and piperidine is added to the solution. The mixture is stirred at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,2S)-N-Ethyl-3-(4-nitrophenyl)-3-oxo-2-(4-propyl-1-pyridiniumyl)propanimidothioate
- 4-(4-methyl-1-pyridiniumyl)-5-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,3-thiazol-2-olate
Uniqueness
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate is unique due to its combination of a nitrophenyl group and a pyridinium moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H14N2O4 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(Z)-3-(4-nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)18(21-13-5-2-6-14-21)20(24)16-9-11-17(12-10-16)22(25)26/h1-14H |
Clé InChI |
HFZYCAGHKPIUHA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/[N+]3=CC=CC=C3)/[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone](/img/structure/B13376986.png)
![5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-bromophenyl methyl ether](/img/structure/B13376990.png)
![3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)

![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377006.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B13377008.png)

![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)
![2-(4-Cyanophenyl)-1-methyl-3-nitroimidazo[1,2-a]pyridin-1-ium](/img/structure/B13377043.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
